molecular formula C23H36N2O3 B12802731 2-Decanoylamino-3-morpholinopropiophenone CAS No. 73257-89-3

2-Decanoylamino-3-morpholinopropiophenone

Cat. No.: B12802731
CAS No.: 73257-89-3
M. Wt: 388.5 g/mol
InChI Key: JPFGFDXQSJHRAP-UHFFFAOYSA-N
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Description

2-Decanoylamino-3-morpholinopropiophenone is a synthetic compound known for its inhibitory effects on certain enzymes.

Preparation Methods

The synthesis of 2-Decanoylamino-3-morpholinopropiophenone typically involves the reaction of N-decanoylamino acetophenone with morpholine. The reaction is carried out under controlled conditions, often involving recrystallization from hot ethyl acetate to obtain the pure compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Decanoylamino-3-morpholinopropiophenone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like cytochrome P450 and reducing agents such as sodium borohydride. Major products formed from these reactions include various polar metabolites and reduced forms of the compound .

Mechanism of Action

The mechanism of action of 2-Decanoylamino-3-morpholinopropiophenone involves its inhibitory effects on glucosylceramide synthase. By inhibiting this enzyme, the compound reduces the synthesis of glucosylceramide, leading to an accumulation of ceramide. This accumulation can trigger apoptosis in certain cancer cells, making it a potential therapeutic agent . The compound also affects the PI3K/AKT signaling pathway, which is involved in cell survival and proliferation .

Comparison with Similar Compounds

2-Decanoylamino-3-morpholinopropiophenone is similar to other compounds like 1-Phenyl-2-decanoylamino-3-morpholino-1-propanol. Other similar compounds include chlorpromazine and diazepam, which also exhibit inhibitory effects on certain enzymes but differ in their chemical structure and specific applications .

Properties

IUPAC Name

N-(3-morpholin-4-yl-1-oxo-1-phenylpropan-2-yl)decanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N2O3/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20/h8-10,12-13,21H,2-7,11,14-19H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFGFDXQSJHRAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)NC(CN1CCOCC1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50993993
Record name N-[3-(Morpholin-4-yl)-1-oxo-1-phenylpropan-2-yl]decanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50993993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73257-89-3
Record name 2-Decanoylamino-3-morpholinopropiophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073257893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[3-(Morpholin-4-yl)-1-oxo-1-phenylpropan-2-yl]decanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50993993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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